

# managing Zileuton hepatotoxicity elevated ALT levels

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Zileuton

CAS No.: 111406-87-2

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## Clinical Incidence & Presentation of Hepatotoxicity

The table below summarizes the frequency and characteristics of liver enzyme elevations associated with **Zileuton**, based on clinical trials and post-marketing data.

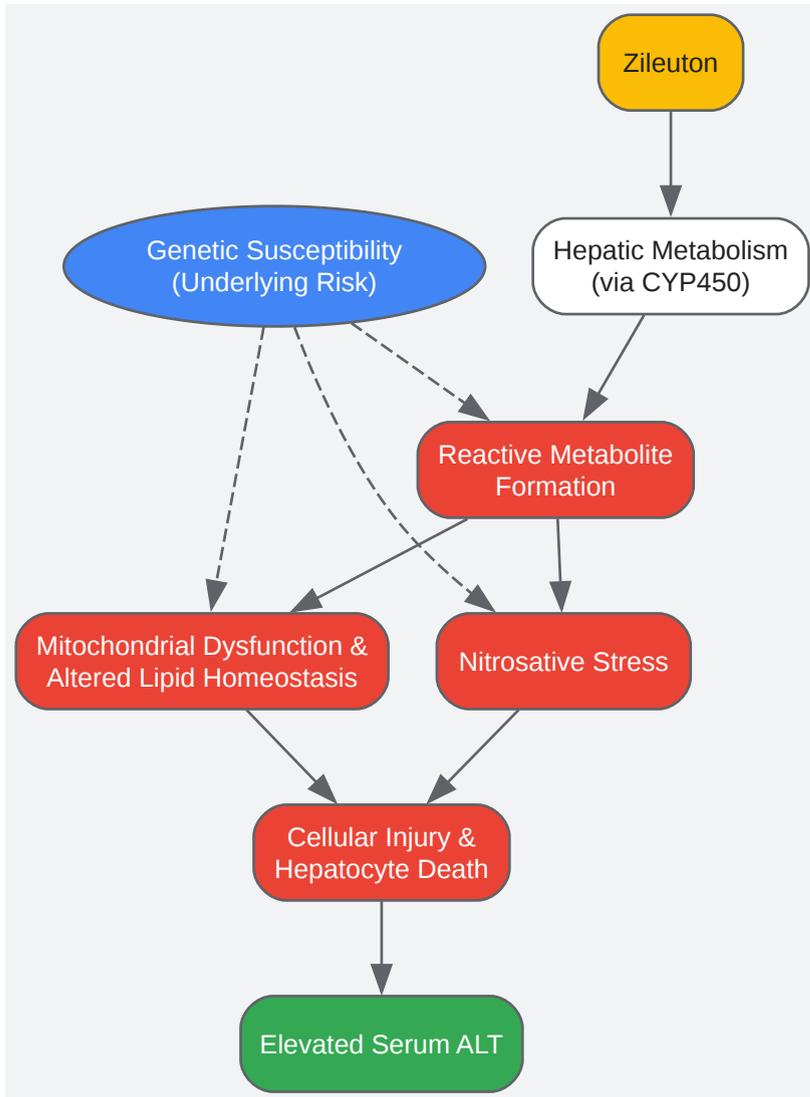
Parameter	Incidence / Value	Context & Notes
ALT Elevation (>3x ULN)	1.9% - 4.6% [1] [2]	In patients treated for at least one year; higher than placebo (0.2%-1.1%).
Typical Onset	1 to 3 months [3] [1]	Majority of elevations occur within the first 3 months of therapy.
Pattern of Injury	Hepatocellular [1]	Characterized by a predominant rise in ALT (SGPT).
Clinical Apparent Injury	Rare (< 0.1%) [1]	Jaundice and symptomatic liver injury are infrequent.
Recovery Post-Discontinuation	1 to 4 weeks [1]	Enzyme elevations are typically transient and resolve upon stopping the drug.

## Proposed Mechanisms of **Zileuton-Induced Liver Injury (ZILI)**

The mechanism of ZILI is not fully elucidated, but research points to several key pathways. A study using genetically diverse Diversity Outbred (DO) mice, which model human genetic variability, provided significant insights [4].

- **Reactive Metabolites:** Evidence suggests that **Zileuton** is metabolized in the liver into reactive intermediates that can covalently bind to cellular proteins, disrupting function [1] [4].
- **Nitrosative Stress:** Susceptible DO mice showed increased markers of nitrosative stress, including elevated inducible nitric oxide synthase (iNOS) and nitrotyrosine in the liver [4].
- **Mitochondrial Dysfunction & Altered Lipid Homeostasis:** Transcriptomic analysis of sensitive mice highlighted perturbations in mitochondrial function and fatty acid oxidation pathways, leading to microvesicular steatosis (fatty change) in some cases [4].
- **Genetic Susceptibility:** The response to **Zileuton** exposure varies significantly between individuals, underscoring a genetic component to susceptibility that is an active area of research [4].

The following diagram illustrates the key molecular and cellular events in **Zileuton**-induced liver injury, integrating insights from mechanistic studies.



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## Monitoring, Management & Discontinuation Protocols

Based on clinical guidelines and prescribing information, the following monitoring protocol is mandatory for managing patients on **Zileuton**.

- **Baseline Assessment:** Obtain serum ALT (SGPT) levels before initiating therapy [3] [2].
- **Routine Monitoring:**
  - **Monthly** for the first 3 months of treatment.
  - Every **2-3 months** for the remainder of the first year.
  - Periodically thereafter for patients on long-term therapy [3] [2].
- **Discontinuation Criteria:** Immediately discontinue **Zileuton** if:

- Clinical symptoms of liver injury occur (e.g., right upper quadrant pain, nausea, fatigue, lethargy, pruritus, jaundice, or "flu-like" symptoms) [2].
- ALT elevations persist at **≥5 times the Upper Limit of Normal (ULN)** [2].
- **Contraindications:** **Zileuton** is contraindicated in patients with active liver disease or persistent baseline ALT elevations **≥3x ULN** [3] [2].

## Research Applications & Emerging Insights

Beyond its use in asthma, **Zileuton** is being investigated in other research contexts that are relevant for drug development professionals.

- **Attenuating Antibiotic-Associated Nephrotoxicity:** Recent studies have developed a parenteral formulation of **Zileuton** and demonstrated its efficacy in reducing kidney injury caused by vancomycin, polymyxin B, and amikacin in rat models. This positions **Zileuton** as a potential adjuvant nephroprotectant [5].
- **Targeted Delivery for Liver Fibrosis:** Research shows that 5-lipoxygenase (5-LO) expression increases in activated hepatic stellate cells (HSCs), a key driver of liver fibrosis. A targeted liposomal delivery system for **Zileuton** (RGD-Lip/**zileuton**) was shown to ameliorate liver fibrosis in mouse models, suggesting a potential therapeutic application and a model for targeted drug delivery [6].

## Frequently Asked Questions (FAQs) for Researchers

**Q1: What is the most sensitive indicator of liver injury in preclinical and clinical studies with Zileuton?** **A1:** The serum **alanine aminotransferase (ALT or SGPT)** level is the most sensitive indicator of **Zileuton**-associated liver injury for both clinical monitoring and in research studies [3] [2].

**Q2: If ALT levels elevate in an animal model or clinical trial, will they resolve upon stopping the drug?** **A2:** Yes. In the vast majority of cases, ALT elevations are **transient and reversible** upon discontinuation of **Zileuton**. In clinical studies, levels typically returned to normal within 1 to 4 weeks [1] [2].

**Q3: Are there specific patient populations at higher risk for Zileuton-induced hepatotoxicity?** **A3:** Clinical data suggests that patients aged **65 or older**, particularly women, may have a higher risk of developing elevated ALT levels. The drug should be used with caution in patients who consume substantial quantities of alcohol and/or have a past history of liver disease [3] [2].

**Q4: Can Zileuton be re-administered after an episode of elevated ALT levels? A4: No. Rechallenge should be avoided** as it can lead to the recurrence of hepatotoxicity. Clinical guidance strongly recommends against re-administering the drug after a confirmed liver enzyme elevation [1].

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To cite this document: Smolecule. [managing Zileuton hepatotoxicity elevated ALT levels]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547766#managing-zileuton-hepatotoxicity-elevated-alt-levels>]

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